Wnk-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Estas cinasas son una familia de cinasas de proteínas serina/treonina que desempeñan un papel crucial en la regulación del transporte de iones a través de las membranas celulares, el mantenimiento de la homeostasis de los iones y la regulación de la presión arterial . Wnk-IN-1 es particularmente significativo en el estudio de la homeostasis cardiovascular y tiene posibles aplicaciones terapéuticas en el tratamiento de la hipertensión y otras afecciones relacionadas .

Métodos De Preparación

La síntesis de Wnk-IN-1 implica varios pasos, incluida la preparación de compuestos intermedios y la reacción de acoplamiento final. La ruta sintética generalmente comienza con la preparación de un intermedio clave, que luego se somete a varias condiciones de reacción para producir el producto final. Las condiciones de reacción específicas y los reactivos utilizados en la síntesis de this compound son propietarios y pueden variar según el fabricante .

Análisis De Reacciones Químicas

Wnk-IN-1 experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y de la naturaleza de los reactivos utilizados .

Aplicaciones Científicas De Investigación

Wnk-IN-1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de herramienta para estudiar el papel de las cinasas WNK en varias vías bioquímicas. En biología, this compound se utiliza para investigar la regulación del transporte de iones y la homeostasis del volumen celular. En medicina, tiene posibles aplicaciones terapéuticas en el tratamiento de la hipertensión, el accidente cerebrovascular y ciertos tipos de cáncer . En la industria, this compound se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos dirigidos a las cinasas WNK .

Mecanismo De Acción

Wnk-IN-1 ejerce sus efectos inhibiendo la actividad de las cinasas WNK. Estas cinasas fosforilan y activan cinasas aguas abajo como la cinasa 1 sensible al estrés oxidativo (OSR1) y la cinasa rica en prolina/alanina relacionada con SPS1 (SPAK). Al inhibir las cinasas WNK, this compound interrumpe la fosforilación y activación de estas cinasas aguas abajo, afectando así la regulación del transporte de iones y la homeostasis del volumen celular . Los objetivos moleculares de this compound incluyen el sitio de unión al ATP de las cinasas WNK, donde se une de manera no competitiva .

Comparación Con Compuestos Similares

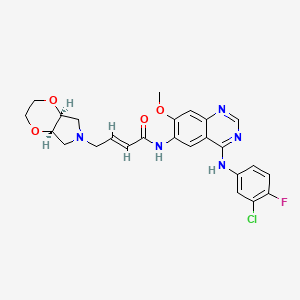

Wnk-IN-1 es único entre los inhibidores de la cinasa WNK debido a su mecanismo de inhibición no competitivo del ATP. Compuestos similares incluyen compuestos de quinolina, halo-sulfonas, tiazoles que contienen ciclopropano, compuestos que contienen piperazina y compuestos derivados de nitrofenol . Estos compuestos también inhiben las cinasas WNK, pero pueden diferir en su selectividad y potencia. Por ejemplo, se ha demostrado que los compuestos derivados de quinolina exhiben inhibición específica de isoformas, siendo más potentes hacia WNK3 que WNK1 . Esto destaca la singularidad de this compound en su inhibición de amplio espectro de las cinasas WNK.

Propiedades

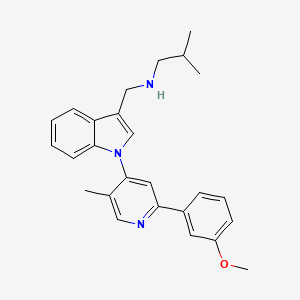

Fórmula molecular |

C26H29N3O |

|---|---|

Peso molecular |

399.5 g/mol |

Nombre IUPAC |

N-[[1-[2-(3-methoxyphenyl)-5-methylpyridin-4-yl]indol-3-yl]methyl]-2-methylpropan-1-amine |

InChI |

InChI=1S/C26H29N3O/c1-18(2)14-27-16-21-17-29(25-11-6-5-10-23(21)25)26-13-24(28-15-19(26)3)20-8-7-9-22(12-20)30-4/h5-13,15,17-18,27H,14,16H2,1-4H3 |

Clave InChI |

KRRYUYQXCUJXNA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN=C(C=C1N2C=C(C3=CC=CC=C32)CNCC(C)C)C4=CC(=CC=C4)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)

![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)

![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)

![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)

![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)

![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)